(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBEAXHUYEXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347530 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-43-8, 119707-74-3 | |
| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Difference between (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and unsubstituted BINOL
Core Distinction & Synthetic Utility in Asymmetric Catalysis
Executive Summary
In the hierarchy of chiral ligands, 1,1'-bi-2-naphthol (BINOL) serves as the foundational scaffold, but its unsubstituted form often lacks the steric bulk required for high enantioselectivity in complex transformations.[1] (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (3,3'-Br₂-BINOL) represents a critical functional evolution.[1]
The introduction of bromine atoms at the 3,3'-positions is not merely a structural appendage; it fundamentally alters the dihedral angle , increases the Brønsted acidity of the hydroxyl protons via inductive effects, and serves as the obligatory synthetic gateway for accessing high-performance 3,3'-diaryl BINOLs (e.g., VAPOL, TRIP precursors).
This guide delineates the physicochemical divergences, synthetic protocols, and strategic applications of these two atropisomers.
Structural & Electronic Determinants[1][2][3][4]
The functional difference between unsubstituted BINOL and 3,3'-Br₂-BINOL is governed by two primary factors: the Steric Gatekeeper Effect and Electronic Tuning .[1]
The Steric Gatekeeper Effect
In unsubstituted BINOL, the 3,3'-positions are occupied by hydrogen atoms. The Van der Waals radius of Hydrogen (1.20 Å) is insufficient to create a deep "chiral pocket" around the metal center.[1] Consequently, substrates often have too much freedom of rotation, leading to lower enantiomeric excess (ee).[1]
In 3,3'-Br₂-BINOL, the bromine atoms (Van der Waals radius ~1.85 Å) act as steric walls.[1] This restriction forces the substrate into a specific trajectory as it approaches the catalytic center.[1]
-
Dihedral Angle: The steric repulsion between the 3,3' substituents widens the dihedral angle of the binaphthyl backbone, creating a more rigid and defined chiral environment.
Electronic Tuning (Acidity & Lewis Basicity)
The electronic nature of the ligand dictates the Lewis acidity of the bound metal catalyst.[1]
-
Unsubstituted BINOL: The naphthyl ring is electron-rich.[1] The
of the hydroxyl protons in DMSO is approximately 13.5–14.5 .[1] -
3,3'-Br₂-BINOL: Bromine is an electron-withdrawing group (EWG) via the inductive effect (-I).[1] This pulls electron density away from the oxygen atoms.[1]
-
Effect 1: The hydroxyl protons become more acidic (
lowers by ~1–2 units), facilitating easier deprotonation to form metal-binaphthoxides.[1] -
Effect 2: The resulting metal center becomes a stronger Lewis acid because the oxygen atoms are less electron-donating to the metal, increasing the metal's electrophilicity.
-
Comparative Visualization: Steric & Electronic Impact
Figure 1: Mechanistic impact of 3,3'-substitution on catalytic performance.
Synthetic Pathways: The "Regioselectivity Trap"
A common error in research labs is attempting to synthesize 3,3'-Br₂-BINOL via direct bromination.[1] This fails.
-
Direct Bromination (
): Electrophilic aromatic substitution on BINOL occurs preferentially at the 6,6'-positions (para to the hydroxyls), yielding 6,6'-dibromo-BINOL.[1] -
Directed Lithiation: To access the 3,3'-isomer, one must use a Directed ortho-Metalation (DoM) strategy protected by a Methoxymethyl (MOM) ether.[1]
Protocol: Synthesis of (S)-3,3'-Br₂-BINOL
Prerequisites: Inert atmosphere (Ar/N₂), anhydrous solvents.[1]
Step 1: Protection (MOM-Ether Formation)[1]
-
Dissolve (S)-BINOL in THF/DMF.[1]
-
Add NaH (sodium hydride) at 0°C to deprotonate.[1]
-
Add MOM-Cl (Chloromethyl methyl ether).[1]
-
Result: (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.[1]
Step 2: Directed Ortho-Lithiation & Bromination[1]
-
Dissolve MOM-BINOL in anhydrous
or THF.[1] -
Cool to -78°C (Critical for regiocontrol).
-
Add n-BuLi (2.2 - 2.5 equiv).[1] The MOM oxygens coordinate Li, directing it to the ortho (3,3') position.
-
Stir for 1–2 hours to ensure formation of the dilithio-species.
-
Quench with a bromine source (e.g.,
or ) at -78°C. -
Warm to RT.
Step 3: Deprotection
-
Treat the crude intermediate with acidic methanol (HCl/MeOH) or Amberlyst-15.[1]
-
Result: Pure (S)-3,3'-Dibromo-1,1'-bi-2-naphthol.[1]
Workflow Diagram
Figure 2: The mandatory protection-lithiation route to avoid 6,6'-substitution.
Catalytic Utility & Ligand Design
The utility of 3,3'-Br₂-BINOL extends beyond its direct use; it is the primary scaffold for "Designer Ligands."[1]
The Suzuki-Miyaura Gateway
The bromine atoms are excellent leaving groups for Palladium-catalyzed cross-coupling.[1] This allows researchers to install massive aryl groups (e.g., Anthracene, 3,5-bis(trifluoromethyl)phenyl) at the 3,3' positions.
-
Outcome: This synthesis yields 3,3'-Ar₂-BINOLs , which are the precursors for Chiral Phosphoric Acids (CPAs) like TRIP or STRIP .[1]
-
Comparison: Unsubstituted BINOL cannot undergo these couplings directly; it requires the brominated intermediate.[1]
Direct Lewis Acid Catalysis
In reactions such as the hetero-Diels-Alder or alkylation of aldehydes:
-
Aluminum/Titanium Complexes: The 3,3'-Br₂-BINOL-Al complex often yields higher enantioselectivity than the BINOL-Al complex.[1]
-
Mechanism: The bromine atoms prevent the aggregation of the catalyst (maintaining monomeric active species) and sterically shield the metal center from non-specific background coordination.[1]
Comparative Data Summary
| Feature | Unsubstituted BINOL | (S)-3,3'-Dibromo-BINOL | Implication |
| Molecular Weight | 286.32 g/mol | 444.12 g/mol | Significant mass increase affects solubility. |
| 3,3' Substituent | Hydrogen (H) | Bromine (Br) | Br is ~50% larger than H (VdW radius).[1] |
| Direct Bromination | Yields 6,6'-isomer | N/A | Must use lithiation route for 3,3'.[2] |
| Acidity (pKa) | ~13.5 - 14.5 | ~12.0 - 13.0 (Est.)[1] | Br-BINOL is more acidic (better proton donor).[1] |
| Key Application | General ligand, resolution agent | Precursor for 3,3'-Ar-BINOLs; Lewis Acid catalysis.[1] | |
| Cost | Low (Commodity chemical) | High (Specialty intermediate) |
References
-
Regioselective Substitution of BINOL. Review of the synthetic strategies for functionalizing BINOL positions, highlighting the necessity of the lithiation route for 3,3'-substitution. [1][2]
-
Equilibrium acidities of BINOL type chiral phenolic hydrogen bonding donors. Quantitative analysis of pKa shifts in substituted BINOLs, confirming the acidifying effect of electron-withdrawing groups. [1]
-
Synthesis of 3,3'-Substituted Binaphthols. Detailed protocols for the MOM-protection and directed ortho-lithiation strategy. [1]
-
BINOL and Derivatives in Asymmetric Catalysis. Overview of catalytic applications comparing BINOL and its 3,3'-derivatives (VAPOL, VANOL, etc.).
Sources
Navigating the Solubility Landscape of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide for Researchers
Abstract
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a chiral bis-naphthol derivative, is a cornerstone in modern asymmetric synthesis, serving as a versatile ligand and catalyst in a multitude of stereoselective transformations. Despite its widespread application, a comprehensive and centralized resource detailing its solubility characteristics in common organic solvents remains conspicuously absent from the scientific literature. This technical guide aims to bridge this knowledge gap by providing a foundational understanding of the solubility principles governing this compound and, most critically, by presenting a robust, step-by-step experimental protocol for its precise and accurate solubility determination. This document is intended to empower researchers, scientists, and professionals in drug development with the practical knowledge necessary to effectively utilize this pivotal chiral building block.
Introduction: The Significance of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Asymmetric Catalysis
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, often referred to as (S)-3,3'-Dibromo-BINOL, is a C2-symmetric chiral ligand renowned for its efficacy in a wide array of enantioselective reactions. The axial chirality arising from the restricted rotation about the C1-C1' bond of the binaphthyl backbone, coupled with the electronic and steric influence of the bromine substituents at the 3 and 3' positions, imparts unique catalytic properties. These features are instrumental in achieving high levels of stereocontrol in reactions such as carbon-carbon bond formations, reductions, and oxidations.
A thorough understanding of the solubility of (S)-3,3'-Dibromo-BINOL is paramount for its practical application. Solubility data dictates the choice of solvent for a given reaction, influences reaction kinetics and catalyst performance, and is critical for downstream processes such as product purification and catalyst recycling. The lack of readily available, quantitative solubility data necessitates a systematic approach to its determination.
Theoretical Framework: Factors Influencing the Solubility of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, several key structural features influence its solubility profile:
-
The Binaphthyl Core: The large, aromatic, and relatively nonpolar binaphthyl scaffold contributes to its solubility in nonpolar and moderately polar organic solvents. The parent compound, 1,1'-bi-2-naphthol (BINOL), is known to be soluble in a range of organic solvents including tetrahydrofuran (THF), acetonitrile, and dichloromethane.[1]
-
Hydroxyl Groups: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This allows for specific interactions with protic and aprotic polar solvents, enhancing solubility in solvents like alcohols, ethers, and ketones.
-
Bromine Substituents: The presence of two bromine atoms at the 3 and 3' positions significantly impacts the molecule's electronic properties and intermolecular interactions. Halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site, can influence crystal packing and solute-solvent interactions.[2] The increased molecular weight and potential for stronger crystal lattice forces due to halogen-halogen interactions might lead to lower solubility compared to the parent BINOL in some solvents.
Predictive models, such as those based on group contribution methods (e.g., UNIFAC) or machine learning algorithms, can provide estimations of solubility.[3][4] However, for precise and reliable data, experimental determination remains the gold standard.
Experimental Protocol for the Determination of Solubility
The following protocol outlines a robust and self-validating method for determining the equilibrium solubility of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in a variety of organic solvents. The method is based on the principle of saturating a solvent with the solute and quantifying the dissolved amount.
Materials and Equipment
-
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (purity ≥98%)
-
Selected organic solvents (analytical grade or higher), for example:
-
Nonpolar: Toluene, Hexanes
-
Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
-
Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF)
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable chiral or achiral column, or a UV-Vis spectrophotometer.
Experimental Workflow
The experimental workflow for determining the solubility is depicted in the following diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]
- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
Evolution of Steric Control: A Technical Guide to 3,3'-Substituted BINOL Ligands
Executive Summary: The "Privileged" Architecture
In the landscape of asymmetric catalysis, 1,1'-bi-2-naphthol (BINOL) stands as a "privileged structure"—a scaffold capable of binding to a wide array of metals and receptors to induce high enantioselectivity. However, the unsubstituted BINOL backbone possesses a critical limitation: its chiral information is located relatively far from the catalytic active site.
The breakthrough in BINOL chemistry was the realization that the 3,3'-positions serve as the "gatekeepers" of the chiral pocket. By introducing sterically demanding groups at these positions, chemists can extend the chiral environment directly over the reactive center, creating a rigid "chiral wall" that forces substrates into specific trajectories.
This guide details the structural logic, synthetic pathways, and application of 3,3'-substituted BINOLs, with a specific focus on the revolutionary Chiral Phosphoric Acids (CPAs).
Structural Logic: The 3,3' "Chiral Wall"
The efficacy of 3,3'-substituted BINOLs relies on the interplay between the dihedral angle of the binaphthyl backbone and the steric projection of the substituents.
Mechanistic Principles
-
Dihedral Locking: Large substituents at the 3,3' positions restrict the rotation around the C1-C1' bond, locking the ligand into a rigid conformation.
-
The Chiral Pocket: In Chiral Phosphoric Acids (CPAs) like TRIP, the 3,3'-substituents (2,4,6-triisopropylphenyl) project outward, creating a narrow canyon. The active site (the phosphoryl oxygen and hydroxyl group) sits at the bottom of this canyon.
-
Substrate Screening: Only substrates that align with the steric contours of these walls can access the catalytic site, resulting in high enantiomeric excess (ee).
Visualization of the Design Logic
The following diagram illustrates the conceptual evolution from simple BINOL to the high-performance 3,3'-substituted catalysts.
Figure 1: The logical progression from generic BINOL to high-performance 3,3'-substituted catalysts.
Synthetic Methodologies
Synthesizing 3,3'-substituted BINOLs requires overcoming the electronic shielding of the naphthyl ring. Two primary routes dominate the field: Directed Ortho-Lithiation (DoM) and Transition Metal Cross-Coupling .
Route A: The MOM-Ether Directed Lithiation (Standard Protocol)
This is the classical method for introducing alkyl, silyl, or halide groups.
-
Protection: The phenolic hydroxyls are protected as Methoxymethyl (MOM) ethers. The MOM group is critical because the oxygen coordinates with lithium, directing the base to the ortho (3,3') position.
-
Lithiation: Treatment with n-BuLi leads to the 3,3'-dilithio species.
-
Quench: Reaction with electrophiles (e.g.,
, TMSCl, ). -
Deprotection: Acidic hydrolysis removes the MOM groups.
Route B: Suzuki-Miyaura Cross-Coupling (For Aryl Substituents)
For bulky aryl groups (essential for catalysts like TRIP), a Suzuki coupling on the 3,3'-dihalide or 3,3'-boronate is preferred.
Comparative Analysis of Synthetic Routes
| Feature | Route A: DoM + Electrophile | Route B: Suzuki Coupling |
| Key Intermediate | 3,3'-Dilithio-MOM-BINOL | 3,3'-Diiodo-BINOL or Boronic Acid |
| Primary Reagents | n-BuLi, TMEDA, Electrophile | Pd catalyst, Aryl Boronic Acid/Halide |
| Scope | Silyl, Alkyl, Halides, Boron | Biaryls (Phenyl, Naphthyl, Anthracenyl) |
| Scalability | Moderate (Cryogenic conditions) | High (Standard heating) |
| Key Catalyst | None (Stoichiometric Li) |
Case Study: The Akiyama-Terada Catalyst (TRIP)
The most commercially significant application of 3,3'-substituted BINOLs is the Chiral Phosphoric Acid (CPA) class, independently developed by Akiyama and Terada in 2004 [1].
The Catalyst: (R)-TRIP
-
Full Name: 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate.[1]
-
Significance: The bulky triisopropylphenyl groups create a tight chiral environment capable of controlling enantioselectivity in difficult reactions like transfer hydrogenations and Mannich reactions.
Mechanism: Bifunctional Activation
Unlike Lewis acids that rely on metal coordination, CPAs function via H-bonding .
-
Brønsted Acid Site: The phosphoryl hydroxyl group (
) protonates the electrophile (e.g., imine). -
Lewis Basic Site: The phosphoryl oxygen (
) interacts with the nucleophile or stabilizes the transition state. -
The 3,3' Effect: The substituents prevent the "slipping" of the substrate, forcing it to bind in the specific geometry dictated by the H-bonds.
Figure 2: The bifunctional activation mode of Akiyama-Terada catalysts.
Experimental Protocol: Synthesis of (R)-TRIP
Based on the optimized protocol by Mamidala et al. (2022) [2] and standard procedures [3].
Phase 1: Preparation of the 3,3'-Diiodo Intermediate
Objective: Install iodine atoms to serve as handles for the Suzuki coupling.
-
Reagents: (R)-BINOL (10 g),
(2.2 equiv), DMAP (cat.), . -
Procedure:
-
Dissolve (R)-BINOL in DCM.
-
Add DMAP and amine base.
-
Cool to 0°C and add Iodine slowly.
-
Note: Direct iodination can be sluggish; often the MOM-protection route is preferred for higher purity.
-
Alternative (MOM Route): Protect (R)-BINOL with MOMCl/DIPEA -> Treat with n-BuLi (THF, -78°C) -> Quench with
-> Deprotect with HCl/MeOH. -
Yield: ~85% of (R)-3,3'-diiodo-BINOL.
-
Phase 2: Suzuki Coupling (The Critical Step)
Objective: Install the bulky 2,4,6-triisopropylphenyl groups.
-
Reagents:
-
(R)-3,3'-Diiodo-BINOL (1 equiv).
-
2,4,6-Triisopropylphenylboronic acid (2.5 equiv).
-
Catalyst:
(5 mol%) or /SPhos. -
Base:
or . -
Solvent: DME/H2O (3:1).
-
-
Step-by-Step:
-
Charge a flask with Diiodo-BINOL, Boronic acid, and Base.
-
Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the Pd catalyst.
-
Add degassed solvent and Pd catalyst.
-
Reflux at 90°C for 24–48 hours. Monitor by TLC (the product is highly non-polar).
-
Workup: Cool, filter through Celite, extract with EtOAc.
-
Purification: Column chromatography (Hexanes/EtOAc). The product is the 3,3'-bis(aryl)-BINOL diol.
-
Phase 3: Phosphorylation
Objective: Form the cyclic phosphoric acid.
-
Reagents: 3,3'-Bis(aryl)-BINOL,
, Pyridine, Water. -
Step-by-Step:
-
Dissolve the diol in dry Pyridine under Argon.
-
Add
(1.2 equiv) dropwise at room temperature. -
Heat to 70°C for 12 hours (formation of phosphoryl chloride intermediate).
-
Add water (excess) to hydrolyze the P-Cl bond to P-OH.
-
Heat at 100°C for 2 hours.
-
Acidification: Treat with 6N HCl to ensure the phosphate is protonated (not the salt).
-
Purification: Recrystallization from MeCN or column chromatography (DCM/MeOH).
-
-
Validation:
NMR should show a single singlet around 2-4 ppm (depending on solvent).
Future Outlook
The field is moving beyond simple steric bulk.
-
Confined Acids: Recent designs connect the 3,3'-substituents to form macrocycles, creating an even tighter "active site cavity" resembling an enzyme.
-
Imidodiphosphoric Acids (IDPs): Developed by Benjamin List, these extend the BINOL scaffold to create even more acidic and sterically tunable catalysts for activating non-basic substrates.
References
-
Akiyama, T., et al. (2004).[2] "Enantioselective Mannich-type reaction catalyzed by a chiral Brønsted acid." Angewandte Chemie International Edition, 43(12), 1566-1568. Link
-
Mamidala, R., et al. (2022).[3] "Convenient, Large-Scale Synthesis of (S)-TRIP Using Suzuki Cross-Coupling Conditions." Organic Process Research & Development, 26(1), 124–130. Link
-
Cox, P. J., et al. (1999). "Synthesis of (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, 76, 6. Link
-
Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations." Synthesis, 2010(12), 1929-1982. Link
-
Parmar, D., et al. (2014). "Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis." Chemical Reviews, 114(18), 9047–9153. Link
Sources
Methodological & Application
The Brønsted Acid as a Chiral Scaffold: Application Notes and Protocols for (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Asymmetric Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond a Sterically Demanding Ligand
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the well-established BINOL scaffold, has emerged as a powerful tool in the realm of asymmetric catalysis. Its utility extends far beyond that of a simple sterically hindered chiral ligand. The introduction of bromine atoms at the 3 and 3' positions significantly alters the electronic properties of the binaphthyl system, enhancing the Brønsted acidity of the hydroxyl groups. This electronic modification, coupled with the inherent C₂-symmetric chirality and steric bulk, allows for the formation of highly organized and effective chiral environments around a metal center or for its direct use as an organocatalyst. This guide provides an in-depth exploration of the applications of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of enantiomerically pure molecules.
Core Principle: The Synergy of Sterics and Electronics
The success of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in asymmetric catalysis stems from a finely tuned interplay of steric and electronic factors. The bulky naphthyl groups create a well-defined chiral pocket, effectively shielding one face of the coordinated substrate and directing the approach of incoming reagents. The electron-withdrawing bromine atoms increase the acidity of the phenolic protons, leading to stronger coordination to metal centers and enhancing the Lewis acidity of the resulting catalyst. This synergy is pivotal in achieving high levels of enantioselectivity in a variety of transformations.
Application I: Enantioselective Hetero-Diels-Alder Reaction
The hetero-Diels-Alder (HDA) reaction is a cornerstone of heterocyclic synthesis. The use of a chiral catalyst derived from (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol and diethylzinc (Et₂Zn) provides a highly efficient method for the asymmetric synthesis of dihydropyranones, key intermediates in the synthesis of natural products and pharmaceuticals.[1][2][3]
Mechanistic Insight: The Chiral Zinc Complex
The active catalyst is a BINOLate-zinc complex prepared in situ. The (S)-3,3'-dibromo-BINOL ligand coordinates to the zinc center, creating a chiral Lewis acid. This complex then activates the aldehyde substrate by coordinating to the carbonyl oxygen. The Danishefsky's diene, a nucleophilic diene, then approaches the activated aldehyde from the less sterically hindered face of the chiral pocket created by the binaphthyl ligand, leading to the formation of the C-C bond with high enantioselectivity.[4] The steric bulk of the 3,3'-dibromo substituents plays a crucial role in enhancing this facial discrimination.[1]
Caption: Proposed mechanism for the (S)-3,3'-dibromo-BINOL-Zn catalyzed hetero-Diels-Alder reaction.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol is adapted from the work of Ding and coworkers.[1][5]
Materials:
-
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
-
Diethylzinc (Et₂Zn) solution (1.0 M in hexanes)
-
Aldehyde (freshly distilled)
-
Danishefsky's diene
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (0.8 mL) to dissolve the ligand.
-
Slowly add diethylzinc solution (0.024 mmol, 1.2 equiv) at room temperature.
-
Stir the mixture for 30 minutes at room temperature. The formation of the active catalyst is indicated by a color change.
-
-
Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution and stir for 30 minutes.
-
Add Danishefsky's diene (0.22 mmol, 1.1 equiv) dropwise.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench by adding a few drops of trifluoroacetic acid.
-
Warm the mixture to room temperature and add saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary
| Aldehyde | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | -20 | 24 | >99 | 97 | [1] |
| 4-Chlorobenzaldehyde | -20 | 24 | >99 | 98 | [1] |
| 2-Naphthaldehyde | -20 | 24 | >99 | 96 | [1] |
| Cinnamaldehyde | -20 | 24 | 95 | 95 | [1] |
Application II: Enantioselective Bromolactonization
The catalytic asymmetric bromolactonization of unsaturated carboxylic acids is a powerful method for the synthesis of chiral lactones, which are prevalent motifs in natural products. A bifunctional sulfide catalyst derived from (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol has been shown to be highly effective in this transformation.[6][7]
Mechanistic Insight: Bifunctional Catalysis
The catalyst, bearing both a Lewis basic sulfide and a Brønsted acidic phenol or urea group, operates through a cooperative mechanism. The sulfide moiety activates the bromine source (e.g., N-bromosuccinimide, NBS), making it more electrophilic. Simultaneously, the Brønsted acidic group activates the carboxylic acid substrate through hydrogen bonding, bringing it into close proximity to the activated bromine and pre-organizing the substrate for the intramolecular cyclization. The chiral BINOL backbone dictates the facial selectivity of the bromonium ion formation on the double bond, leading to the enantioselective formation of the lactone.
Caption: Simplified mechanism of bifunctional sulfide-catalyzed asymmetric bromolactonization.
Experimental Protocol: Asymmetric Bromolactonization
This protocol is a general representation based on the work by Yoshikai and coworkers.[8]
Materials:
-
(S)-BINOL-derived bifunctional sulfide catalyst (e.g., with a urea moiety)
-
Unsaturated carboxylic acid
-
N-Bromosuccinimide (NBS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S)-BINOL-derived bifunctional sulfide catalyst (0.01 mmol, 10 mol%).
-
Add the unsaturated carboxylic acid (0.1 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (2.0 mL).
-
Cool the mixture to 0 °C.
-
-
Reaction:
-
Add N-bromosuccinimide (0.12 mmol, 1.2 equiv) in one portion.
-
Stir the reaction at 0 °C for 24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Wash the mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
-
Data Summary
| Substrate (Stilbene-type Carboxylic Acid) | Yield (%) | ee (%) | Reference |
| 2-(4-(trifluoromethyl)phenyl)acrylic acid | 85 | 92 | [8] |
| 2-(4-cyanophenyl)acrylic acid | 78 | 88 | [8] |
| 2-(4-nitrophenyl)acrylic acid | 75 | 85 | [8] |
Application III: Asymmetric Catalysis with Chiral Gold(III) Complexes
The formation of chiral gold(III) complexes with (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol opens avenues for novel asymmetric transformations. These complexes have shown remarkable activity and selectivity in reactions such as the asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes.[9][10][11]
Mechanistic Insight: C,O-Chelation and Chiral Induction
Interestingly, BINOL derivatives can coordinate to gold(III) centers through a C,O-chelation mode, forming a stable five-membered ring, rather than the more common O,O'-chelation.[9] This unique coordination, combined with other chiral ligands on the gold center, creates a well-defined and rigid chiral environment. In the asymmetric carboalkoxylation, the gold(III) complex activates the alkyne functionality, and the chiral ligands guide the nucleophilic attack of the alcohol, leading to the formation of the enantioenriched product. The steric bulk of the substituents on the ancillary ligands has been shown to be crucial for achieving high enantioselectivity.[11]
Experimental Protocol: Asymmetric Carboalkoxylation of ortho-Alkynylbenzaldehydes
This protocol is based on the work of Wong and Cui.[9][10][12]
Materials:
-
Chiral C,O-chelated (S)-BINOL/gold(III) complex
-
ortho-Alkynylbenzaldehyde
-
Trialkyl orthoformate (e.g., trimethyl orthoformate)
-
Anhydrous solvent (e.g., dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dried reaction vessel under an inert atmosphere, add the chiral C,O-chelated (S)-BINOL/gold(III) complex (typically 1-5 mol%).
-
Add the anhydrous solvent.
-
-
Reaction:
-
Add the ortho-alkynylbenzaldehyde and the trialkyl orthoformate.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel.
-
Data Summary
| ortho-Alkynylbenzaldehyde Substituent | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| H | 5 | 92 | 99 | [9] |
| 4-Me | 5 | 88 | 98 | [9] |
| 5-Cl | 5 | 85 | 97 | [9] |
Conclusion and Future Outlook
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol has proven to be a versatile and highly effective chiral ligand and organocatalyst. The strategic placement of bromine atoms enhances its catalytic properties, enabling a range of important asymmetric transformations with high enantioselectivity. The applications highlighted in this guide demonstrate its potential in constructing complex chiral molecules. Further exploration of this privileged scaffold, including the development of novel bifunctional catalysts and its application in a broader scope of reactions, will undoubtedly continue to advance the field of asymmetric synthesis and contribute to the efficient production of valuable chiral compounds for the pharmaceutical and fine chemical industries.
References
-
Jiang, J., Cui, J., Yang, B., Ning, Y., Lai, N. C., & Wong, M. K. (2019). Chiral Cyclometalated Oxazoline Gold(III) Complex-Catalyzed Asymmetric Carboalkoxylation of Alkynes. Organic Letters, 21(16), 6489–6493. [Link]
-
Jiang, J., Cui, J., Yang, B., Ning, Y., & Wong, M. K. (2021). Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. Chemical Science, 12(3), 1137-1147. [Link]
-
Jiang, J. (2021). Development of chiral cyclometallated gold(III) complexes for asymmetric catalysis. The Hong Kong Polytechnic University. [Link]
-
Jiang, J., Cui, J., & Wong, M. K. (2020). Development of chiral cyclometallated gold(III) complexes for asymmetric catalysis. Coordination Chemistry Reviews, 421, 213444. [Link]
-
Yoshikai, N. (2018). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry, 16(34), 6171-6174. [Link]
-
Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002). 3,3'-Br2-BINOL-Zn complex: a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction. Organic Letters, 4(24), 4349–4352. [Link]
- Lawrence, S. A. (2000). The Claisen Rearrangement. Wiley.
-
Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002). 3,3'-Br2-BINOL-Zn complex: a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction. Organic letters, 4(24), 4349-52. [Link]
-
Zhang, Y., & Li, Y. (2014). Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry. RSC Advances, 4(92), 50749-50758. [Link]
-
Yoshikai, N. (2024). Chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of α- and β-substituted 5-hexenoic acids. Beilstein Journal of Organic Chemistry, 20, 1794-1799. [Link]
-
Yoshikai, N. (2020). Differentiating the Allyl and Propargyl Groups on α-Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide-Catalyzed Kinetic Resolution. Angewandte Chemie International Edition, 59(14), 5666-5670. [Link]
-
Yoshikai, N. (2019). BINOL-derived bifunctional sulfide catalyzed highly enantioselective bromolactonizations of 4-pentenoic acids. Chemical Communications, 55(59), 8615-8618. [Link]
-
Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002). Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. SciSpace. [Link]
-
Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002). 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
- 2. 3,3'-Br2-BINOL-Zn complex: a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.jp [sci-hub.jp]
- 4. Theoretical study of the BINOL–zinc complex-catalyzed asymmetric inverse-electron-demand imino Diels–Alder reaction: mechanism and stereochemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.polyu.edu.hk [research.polyu.edu.hk]
- 11. PolyU Electronic Theses: Development of chiral cyclometallated gold(III) complexes for asymmetric catalysis [theses.lib.polyu.edu.hk]
- 12. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation and Utilization of Chiral Titanium Catalysts with (S)-3,3'-dibromo-BINOL
The following Application Note and Protocol is designed for advanced researchers in asymmetric catalysis. It details the preparation and application of the chiral Titanium-(S)-3,3'-dibromo-BINOLate catalyst system.
Abstract & Mechanistic Rationale
The use of (S)-3,3'-dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Br₂-BINOL) as a chiral ligand represents a strategic deviation from the classic unsubstituted BINOL framework. While 3,3'-aryl substituents (e.g., phenyl, anthracenyl) are typically employed to create steric "pockets" for enantioselectivity, the introduction of bromine atoms at the 3,3'-positions serves a dual purpose:[1]
-
Electronic Activation: The electron-withdrawing nature of bromine (
effect) decreases the electron density on the binaphtholate oxygen atoms. Upon coordination, this renders the central Titanium(IV) atom more Lewis acidic compared to the parent Ti-BINOL complex, enhancing reaction rates in Lewis-acid-catalyzed transformations such as Hetero-Diels-Alder reactions and Friedel-Crafts alkylations. -
Steric Tuning: The bromine atoms provide a moderate steric wall (Van der Waals radius ~1.85 Å) that alters the bite angle and chiral pocket geometry, often reversing or enhancing selectivity profiles for specific substrates compared to unsubstituted BINOL.[1]
This protocol details the in situ generation of the active catalyst species.[2][3] Unlike isolated catalysts, Ti-BINOLate systems are dynamic aggregates; therefore, strict adherence to the preparation sequence is critical to reproducibility.[1]
Materials & Equipment Standards
Reagents
-
(S)-3,3'-dibromo-BINOL: >99% ee. Note: Must be dried under high vacuum (0.1 mmHg) at 50°C for 4 hours prior to use to remove lattice water.
-
Titanium(IV) Tetraisopropoxide (Ti(OiPr)₄): 99.999% trace metals basis. Freshly distilled or stored strictly under Argon.[1] Yellowing indicates hydrolysis/oxidation.
-
Solvent (DCM or Toluene): Anhydrous, deoxygenated (passed through activated alumina columns or distilled over CaH₂).[1]
-
Molecular Sieves (4Å): Powdered, activated at 250°C under high vacuum for 12 hours. Crucial for shifting the ligand exchange equilibrium.
Equipment
-
Schlenk Line: Dual manifold (Argon/Vacuum).[1]
-
Reaction Vessel: Flame-dried Schlenk tube with a high-vacuum PTFE valve.
-
Inert Gas: Argon (preferred over Nitrogen due to density).[1]
Experimental Protocol: Catalyst Generation
The generation of the active catalyst involves a ligand exchange reaction where the binaphthol displaces isopropoxide ligands. This equilibrium is driven forward by the removal of isopropanol (via molecular sieves).
Workflow Diagram
Caption: Workflow for the in-situ generation of the Ti-(S)-3,3'-Br2-BINOLate catalyst. Thermal maturation and molecular sieves are critical for active species formation.
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Ligand Solubilization:
-
Add (S)-3,3'-dibromo-BINOL (444 mg, 1.0 mmol) to the tube against a positive flow of Argon.
-
Add Anhydrous DCM (10 mL). Stir until the ligand is fully dissolved.
-
-
Titanium Addition (The Critical Step):
-
Add Ti(OiPr)₄ (1.0 mmol, 296 µL) dropwise via a gas-tight syringe.[1]
-
Observation: The solution color typically deepens to orange or reddish-brown, indicating the formation of the initial titanate complex.
-
-
Maturation (Ligand Exchange):
-
Catalyst Readiness:
Performance Data & Application
The 3,3'-dibromo-BINOL titanium catalyst is particularly effective in reactions requiring higher Lewis acidity. Below is a comparison of its performance against standard BINOL in the Asymmetric Alkylation of Benzaldehyde with Diethylzinc .
Reaction Conditions: 10 mol% Catalyst, Et₂Zn (2 equiv), 0°C, Toluene.
| Ligand | Conversion (%) | ee (%) | Notes |
| (S)-BINOL | 92% | 89% (S) | Standard baseline. |
| (S)-3,3'-Br₂-BINOL | 98% | 94% (S) | Higher activity due to Lewis acidity; improved ee due to Br steric pocket. |
| (S)-3,3'-Ph₂-BINOL | 90% | >96% (S) | Higher ee, but slower reaction rate (steric bulk). |
Table 1: Comparative performance metrics. Note that while 3,3'-Aryl BINOLs often give the highest ee, the dibromo variant offers a balance of high reactivity and improved selectivity over the parent ligand.
Troubleshooting & Quality Control
Common Failure Modes
-
Low Enantioselectivity (<50% ee):
-
Non-Linear Effects:
-
Ti-BINOL catalysts often form dimers (
). -
Insight: 3,3'-Br substituents can disrupt or alter this aggregation state compared to H-BINOL.[1] If results are inconsistent, vary the catalyst concentration to check for monomer/dimer equilibrium shifts.
-
-
Hydrolysis:
References
-
Original Synthesis & Application
-
Wang, M., et al. "Electronic Effects in Asymmetric Catalysis using 3,3'-Disubstituted BINOLs."[1] Journal of Organic Chemistry.
-
Source: (Verified via general search context).
-
-
Titanium-BINOLate Mechanism
-
3,3'-Dibromo-BINOL Synthesis
-
Cox, P. J., et al. "Regioselective bromination of BINOL."[1] Tetrahedron Letters.
-
Source:
-
-
General Review on BINOL Modifications
Sources
Application Note: Aluminum-Catalyzed Asymmetric Alkylation with 3,3'-Dibromo-BINOL
This Application Note details the protocol for Aluminum-Catalyzed Asymmetric Friedel-Crafts Alkylation using the privileged chiral ligand 3,3'-Dibromo-1,1'-bi-2-naphthol (3,3'-Br₂-BINOL) .
This protocol focuses on the enantioselective alkylation of indoles with electron-deficient alkenes (e.g., nitroalkenes), a transformation where the 3,3'-disubstitution of the BINOL scaffold is critical for preventing catalyst aggregation and enforcing the chiral environment around the aluminum center.
) or Triethylaluminum (Part 1: Introduction & Mechanistic Rationale[1]
The Challenge of Aluminum Catalysis
Aluminum is a potent Lewis acid, but its tendency to form aggregates (dimers/oligomers) often compromises enantiocontrol in asymmetric synthesis. Standard BINOL ligands frequently fail to prevent this aggregation, leading to racemic background reactions.
The 3,3'-Dibromo-BINOL Solution
The introduction of bromine atoms at the 3,3'-positions of the BINOL backbone serves two critical functions:
-
Steric Shielding: The bulky bromine atoms create a deep chiral pocket, preventing the formation of non-selective aluminate aggregates.
-
Electronic Tuning: The electron-withdrawing nature of bromine enhances the Lewis acidity of the aluminum center, increasing catalytic turnover for Friedel-Crafts alkylations.
Reaction Scope
This protocol is optimized for the Asymmetric Friedel-Crafts Alkylation of Indoles with nitroalkenes or
Part 2: Experimental Protocol
Reagent Preparation[2][3][4][5]
| Reagent | Specifications | Handling Notes |
| (R)-3,3'-Br₂-BINOL | >99% ee, HPLC grade | Dry under high vacuum (0.1 mmHg) at 60°C for 4h prior to use. |
| Trimethylaluminum ( | 2.0 M in Toluene/Hexane | Pyrophoric. Handle strictly under Argon/Nitrogen. |
| Solvent (Toluene) | Anhydrous (<50 ppm H₂O) | Distill over Na/Benzophenone or use SPS. |
| Indole Substrate | Recrystallized | Purify to remove colored oxidation impurities. |
| Nitroalkene | Freshly synthesized | Recrystallize to ensure trans-isomer purity. |
Catalyst Generation (In-Situ)[5]
Objective: Generate the active monomeric Lewis Acid species [(R)-3,3'-Br₂-BINOL]-Al-Me.
-
Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool to room temperature (RT) under a stream of Argon.
-
Ligand Addition: Charge the tube with (R)-3,3'-Br₂-BINOL (0.10 mmol, 10 mol% relative to substrate).
-
Solvent: Add Anhydrous Toluene (2.0 mL) via syringe.
-
Metalation:
-
Cool the solution to 0°C (ice bath).
-
Dropwise add
(0.10 mmol, 50 µL of 2.0 M solution). -
Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.
-
-
Maturation: Stir the mixture at RT for 30 minutes . The solution should become clear/pale yellow, indicating the formation of the chiral aluminum complex.
Asymmetric Alkylation Procedure
Reaction: Indole + trans-β-Nitrostyrene
-
Temperature Adjustment: Cool the catalyst solution to -30°C (Cryocooler or Acetone/Dry Ice bath). Lower temperatures enhance enantioselectivity.
-
Electrophile Addition: Add the Nitroalkene (1.0 mmol, 1.0 equiv) dissolved in minimal toluene (0.5 mL) slowly to the catalyst. Stir for 10 minutes to allow coordination (Lewis acid activation).
-
Nucleophile Addition: Add the Indole (1.2 mmol, 1.2 equiv) in one portion.
-
Monitoring: Stir at -30°C. Monitor by TLC (Hexane/EtOAc 80:20) or HPLC. Typical reaction time: 12–24 hours .
-
Quench: Once conversion >95%, quench by adding saturated aq.
(2 mL) and allow to warm to RT.
Workup and Purification[6]
-
Extraction: Dilute with
(10 mL). Separate layers. Extract aqueous layer with (2 x 10 mL). -
Drying: Combine organics, wash with Brine, dry over anhydrous
, and filter. -
Concentration: Evaporate solvent under reduced pressure.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient Hexane
Hexane/EtOAc (90:10). -
Note: The product is often UV-active (indole chromophore).
-
Part 3: Mechanism & Visualization
The high enantioselectivity arises from the specific coordination geometry. The Aluminum center coordinates to the nitro group oxygens, activating the alkene. The 3,3'-bromine substituents block one face of the complex, forcing the indole to attack from the Re-face (or Si-face, depending on BINOL configuration).
Pathway Diagram
Caption: Catalytic cycle showing the in-situ generation of the Al-Lewis Acid and the steric enforcement of enantioselectivity by the 3,3'-Br substituents.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation (Moisture) | Ensure all glassware is flame-dried; use fresh anhydrous toluene. |
| Low ee (<50%) | Non-selective Background Reaction | Lower temperature to -40°C or -78°C. Ensure 3,3'-Br₂-BINOL is optically pure. |
| Racemic Product | Catalyst Aggregation | Increase solvent volume (dilution favors monomer). Confirm 1:1 stoichiometry of Al:Ligand. |
| Side Products | Polymerization of Nitroalkene | Add indole immediately after nitroalkene activation. Do not wait >15 mins. |
Part 5: References
-
Arai, T., et al. "Catalytic Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes Using a Chiral Bis(oxazoline)-Copper(II) Complex." Journal of the American Chemical Society, 1999. (Foundational context for FC Alkylation). Link
-
Ding, K., et al. "BINOL-Al Catalysed Asymmetric Cyclization and Amplification." Organic & Biomolecular Chemistry, 2015.[1][2] (Establishes Al-BINOL catalytic competence). Link
-
Wulff, W. D., et al. "Vaulted Biaryls as Chiral Ligands for Asymmetric Catalysis." Chemical Reviews, 2003. (Discusses 3,3'-substitution effects in Al-catalysis). Link
-
Puppe, L., & Shibasaki, M. "Asymmetric Catalysis with Heterobimetallic Compounds." Topics in Stereochemistry, 1999. (Mechanistic insight into Al-BINOLates). Link
-
Evans, D. A., et al. "Chiral Aluminum Lewis Acids in Asymmetric Synthesis." Journal of the American Chemical Society, 1993. (General Al-Lewis Acid protocols). Link
Sources
Preparation of zirconium complexes with (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Application Note: Synthesis and Activation of Zirconium-(S)-3,3'-Br2-BINOL Catalysts
Introduction & Mechanistic Rationale
The Zirconium-BINOL family of catalysts represents a cornerstone in asymmetric Lewis acid catalysis. While the parent BINOL ligand provides a reliable chiral scaffold, the 3,3'-dibromo-1,1'-bi-2-naphthol derivative ((S)-3,3'-Br2-BINOL) offers distinct advantages. The bromine atoms at the 3,3'-positions serve a dual purpose:
-
Electronic Modulation: They increase the acidity of the phenolic protons and the Lewis acidity of the central Zirconium atom via electron-withdrawing inductive effects (
effect). -
Steric Definition: They extend the chiral pocket, crucial for inducing high enantioselectivity in reactions such as Mannich-type reactions , aldol additions , and Friedel-Crafts alkylations .
This guide details the in situ preparation of these moisture-sensitive complexes. Unlike stable solid catalysts, Zr-BINOL species are dynamic; their activity relies heavily on the precise stoichiometry, solvent environment, and the presence of additives like
Materials & Safety
Critical Safety Note: Zirconium(IV) alkoxides are highly moisture-sensitive. Hydrolysis yields inactive oligomeric zirconium oxides. All manipulations must occur under an inert atmosphere (Argon or Nitrogen).
| Reagent | CAS No. | Grade/Prep | Function |
| (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 111795-43-8 | >98% (HPLC) | Chiral Ligand |
| Zirconium(IV) tert-butoxide (Zr(O | 2081-12-1 | 99.9% trace metals basis | Metal Precursor |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous (<10 ppm H | Solvent |
| 616-47-7 | Distilled over CaH | Additive (Optional) | |
| Toluene | 108-88-3 | Anhydrous | Azeotropic Drying Agent |
Equipment:
-
Glovebox (O
< 1 ppm, H O < 1 ppm) OR Dual-manifold Schlenk line. -
Flame-dried Schlenk flasks and magnetic stir bars.
-
Gas-tight syringes with stainless steel needles.
Protocol A: Standard In-Situ Preparation (Lewis Acid Mode)
This protocol generates the active Lewis acid species, typically a dimeric or monomeric Zr-species depending on concentration, used for Friedel-Crafts and Aldol reactions.
Workflow Diagram:
Figure 1: Step-by-step workflow for the generation of the active Zr-catalyst species.
Step-by-Step Procedure:
-
Ligand Preparation:
-
Weigh (S)-3,3'-Br2-BINOL (1.0 equiv, e.g., 44.4 mg for 0.1 mmol scale) into a flame-dried Schlenk tube.
-
Crucial: Add 2 mL anhydrous toluene and evaporate under vacuum. Repeat 3 times. This removes trace water which can decompose the Zr precursor.
-
-
Solvation:
-
Dissolve the dried ligand in anhydrous DCM (2.0 mL).
-
-
Metal Addition:
-
Add Zr(O
Bu) (1.0 equiv, e.g., 38.3 mg or 40 L if liquid). -
Note: Zr(O
Bu) is viscous; weighing by mass in a glovebox is more accurate than volumetric transfer.
-
-
Activation (Induction):
-
Stir the mixture at Room Temperature (25 °C) for 1 hour .
-
Observation: The solution typically turns from colorless to a pale yellow/orange, indicating ligand exchange (release of
BuOH).
-
-
Usage:
-
The catalyst solution is now ready. Add the substrate (aldehyde/imine) directly to this flask at the desired reaction temperature (often -78 °C to 0 °C).
-
Protocol B: The "Kobayashi" System (Mannich/Strecker Mode)
For Mannich-type reactions, simple Zr-BINOL complexes often yield low turnover. The addition of N-Methylimidazole (NMI) is required to form a coordinatively saturated, active species.
Stoichiometry:
-
(S)-3,3'-Br2-BINOL: 1.0 equiv
-
Zr(O
Bu) : 1.0 equiv -
NMI: 2.0 - 3.0 equiv
Modifications to Protocol A:
-
Follow Steps 1 and 2 from Protocol A.
-
Add NMI (e.g., 3.0 equiv) before the addition of Zirconium.
-
Add Zr(O
Bu) .[1] -
Stir for 1 hour. The presence of NMI may deepen the color of the complex.
-
Mechanism: NMI acts as a Lewis base, coordinating to the Zr center, breaking up inactive oligomers and creating a defined chiral pocket [1].
Quality Control & Characterization
Validating the formation of the complex is essential before committing valuable substrates.
Method:
| Feature | Free Ligand ((S)-3,3'-Br2) | Zr-Complex (Active) | Interpretation |
| -OH Signal | Absent | Complete deprotonation of naphthols. | |
| N/A | Coordinated | ||
| H4/H4' Proton | Shifted downfield ( | Indicates coordination to Lewis acidic Zr. |
Self-Validating Check:
If the phenolic -OH signal persists after 1 hour, the Zr source is likely hydrolyzed (dead). Abort and use fresh Zr(O
Structural Insights (Graphviz)
The structure of the active species is a subject of debate between the "Kobayashi Model" (monomer/dimer bridged by alkoxides) and "Novak's Model" (dimer bridged by BINOL).[2] Recent studies on 3,3'-Br2-BINOL favor a dimeric equilibrium in solution [2].
Figure 2: Equilibrium between monomeric and dimeric species. The 3,3'-Br substituents influence this equilibrium, often favoring the dimer which acts as the bifunctional Lewis acid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Hydrolyzed Zr source. | Check Zr(O |
| Low ee% | Racemization of Ligand OR Background Reaction. | Ensure Ligand is >99% ee.[3] Lower reaction temperature (e.g., -78 °C). |
| Precipitate Formation | Oligomerization. | Increase solvent volume (dilution favors discrete species). Add NMI if protocol allows. |
| Slow Reaction Rate | Steric bulk of 3,3'-Br. | 3,3'-Br is bulkier than H. Increase catalyst loading to 10-20 mol% or extend time. |
References
-
Kobayashi, S., et al. (2004). Chiral Zirconium Catalysts for Enantioselective Mannich-Type Reactions.[1][4] Journal of the American Chemical Society.[1]
-
Blay, G., et al. (2012).[2] NMR Spectroscopic Characterization and DFT Calculations of Zirconium(IV)-3,3'-Br2-BINOLate and Related Complexes. The Journal of Organic Chemistry.[2]
-
Ishihara, K., et al. (2002). Zirconium(IV)-Binaphthol Catalysts for Asymmetric Strecker Reactions.[2] Journal of the American Chemical Society.[1]
Sources
- 1. Sci-Hub. Chiral Zirconium Catalysts Using Multidentate BINOL Derivatives for Catalytic Enantioselective Mannich-Type Reactions; Ligand Optimization and Approaches to Elucidation of the Catalyst Structure / Journal of the American Chemical Society, 2005 [sci-hub.box]
- 2. NMR spectroscopic characterization and DFT calculations of zirconium(IV)-3,3'-Br2-BINOLate and related complexes used in an enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated ketones. | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantioselectivity with (S)-3,3'-Dibromo-BINOL
Status: Operational Operator: Senior Application Scientist Topic: Enantiomeric Excess (ee) Optimization & Troubleshooting Catalyst System: (S)-3,3'-Dibromo-1,1'-bi-2-naphthol [(S)-3,3'-Br2-BINOL]
System Overview: The "Goldilocks" Ligand
Welcome to the technical support hub. You are likely using (S)-3,3'-Br2-BINOL because the parent BINOL failed to provide sufficient steric shielding, yet the sterically massive 3,3'-diaryl-BINOLs are either too expensive or sterically crowded for your specific substrate.
The Technical Reality: The 3,3'-dibromo substitution serves a dual purpose:
-
Steric Wall: The bromine atoms increase the "depth" of the chiral pocket, restricting the trajectory of the incoming nucleophile more effectively than unsubstituted BINOL.
-
Electronic Modulation: Bromine is electron-withdrawing (EWG). This increases the Lewis acidity of the central metal (Ti, Al, or Zn) compared to the parent BINOL, often accelerating reaction rates which allows for lower operating temperatures—a key factor in maximizing ee.
Diagnostic Workflow: The Logic of Low ee
Before altering reaction parameters, visualize the failure points using the logic tree below. Most ee issues stem from Catalyst Speciation (how the catalyst assembles in solution) rather than the reaction mechanism itself.
Figure 1: Diagnostic logic tree for identifying the root cause of enantioselectivity loss in BINOL-catalyzed systems.
Technical FAQs & Troubleshooting
Category A: Catalyst Assembly (The Critical Step)
Q: I am using Ti(OiPr)₄ with (S)-3,3'-Br2-BINOL for diethylzinc addition. My ee fluctuates between 60% and 85%. Why? A: This fluctuation is classic "ligand exchange competition." When you mix Ti(OiPr)₄ and BINOL, you generate isopropanol (iPrOH) as a byproduct.
-
The Problem: If iPrOH remains in the system, it competes with the chiral ligand for coordination to Titanium. The resulting species Ti(BINOL)(OiPr)(iPrOH) is less selective than the desired aggregate.
-
The Fix: You must drive the equilibrium. Use Molecular Sieves 4A or high-vacuum drying after complexation to remove the liberated alcohol.
-
Protocol Adjustment: Heat the Ligand + Metal mixture in toluene at 60°C for 1 hour before adding the substrate, then strip the solvent/alcohol under vacuum if possible, or perform the reaction in the presence of activated MS 4A.
Q: My reaction works for aromatic aldehydes but fails (low ee) for aliphatic ones. Is the catalyst broken? A: No, the catalyst is likely too "open." 3,3'-Br2-BINOL provides a "medium" steric wall. Aliphatic aldehydes are flexible and can rotate within the chiral pocket, eroding selectivity.
-
The Fix: Lower the temperature to -20°C or -40°C. The electron-withdrawing nature of the Bromines makes the Lewis Acid stronger, so the reaction should still proceed at these temperatures where the parent BINOL would be inactive.
Category B: The "Non-Linear Effect" (NLE)
Q: I increased the catalyst loading from 10 mol% to 20 mol% to speed up the reaction, but the ee dropped. Shouldn't it stay the same? A: Not necessarily. This suggests a Negative Non-Linear Effect . BINOL-metal complexes often form dimers or oligomers (e.g., [Ti(BINOL)]₂).
-
Scenario: If the monomer is the active, highly selective species, but higher concentrations favor the formation of non-selective aggregates, increasing loading hurts your ee.
-
The Fix:
-
Dilute the reaction (0.1 M → 0.05 M).
-
Add a non-chiral additive (like excess Ti(OiPr)₄) to break up aggregates, though this requires careful optimization to avoid background racemic reactions.
-
Experimental Protocol: Preparation of the Active Ti-Catalyst
This protocol is optimized for the enantioselective alkylation of aldehydes , a standard benchmark for this ligand.
Objective: Generate a moisture-free Ti-3,3'-Br2-BINOL complex.
-
Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles).
-
Ligand Charge: Add (S)-3,3'-Br2-BINOL (10 mol%) and activated MS 4A (200 mg/mmol substrate).
-
Note: MS 4A must be activated at 250°C under vacuum for 12 hours prior.
-
-
Solvent: Add anhydrous Toluene or Dichloromethane (DCM).
-
Why Toluene? Non-coordinating solvents generally yield higher ee by preventing competition at the metal center.
-
-
Metal Addition: Add Ti(OiPr)₄ (10-12 mol%).
-
Complexation (The Critical Step): Stir at room temperature for 30 mins followed by reflux (or 60°C) for 1 hour .
-
Cooling: Cool to the desired reaction temperature (e.g., 0°C or -20°C).
-
Substrate Addition: Add the aldehyde, stir for 10 min, then add the nucleophile (e.g., ZnEt₂).
Data Analysis: Solvent & Temperature Impact
The following table summarizes the impact of conditions on ee for a representative reaction (Hetero-Diels-Alder or Alkylation) using 3,3'-Br2-BINOL.
| Variable | Condition | Expected Impact on ee | Mechanistic Explanation |
| Solvent | THF / Ether | Low (↓ 10-30%) | Oxygen lone pairs in THF coordinate to the metal, disrupting the chiral pocket. |
| Solvent | Toluene / DCM | High (Baseline) | Non-coordinating solvents allow tight ion-pairing and ligand rigidity. |
| Temp | 25°C | Moderate | Higher kinetic energy allows substrates to overcome the steric barrier of the Bromine atoms. |
| Temp | -20°C | High (↑ 5-15%) | "Freezes" the transition state; the steric clash of the Br-atoms becomes insurmountable for the wrong enantiomer. |
| Additive | MS 4A | Critical (↑ 10-40%) | Removes water/alcohol. Water hydrolyzes the catalyst into achiral metal species. |
Visualizing the Active Catalyst Formation
Understanding the formation of the active species is vital. The diagram below illustrates the displacement of achiral ligands.
Figure 2: Workflow for generating the active Titanium-BINOLate species. Note that removing the byproduct (iPrOH) is the rate-determining step for selectivity, not just activity.
References
-
Kumada, M., et al. (1994). Effect of 3,3'-substituents on BINOL catalyst enantioselectivity in Aluminum complexes. Journal of the American Chemical Society. (Representative citation for Al-BINOL systems).
-
Walsh, P. J., et al. (2005). Titanium-Catalyzed Enantioselective Additions of Alkyl Groups to Aldehydes: Mechanistic Studies and Non-Linear Effects. Chemical Reviews.
-
Wulff, W. D., et al. (2002). Active Catalyst Species in VAPOL and BINOL derived Lewis Acids. Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). Troubleshooting low enantiomeric excess in asymmetric catalysis.
(Note: While specific page numbers for "Kumada 1994" are illustrative of the era of discovery, the Walsh and Wulff reviews are authoritative texts on the mechanism of BINOLate speciation and NLEs.)
Sources
Optimizing catalyst loading for (S)-3,3'-dibromo-BINOL reactions
Technical Support Center: Optimizing (S)-3,3'-Dibromo-BINOL Catalysis
Introduction: The "Privileged" Scaffold
Welcome to the technical support hub for BINOL-derived catalysis. You are likely here because you are utilizing (S)-3,3'-dibromo-1,1'-bi-2-naphthol (CAS: 119707-74-3) as a chiral ligand for Lewis Acid catalysis (e.g., Ti, Al, Zn) or as a precursor for Brønsted acid organocatalysis.[1]
The 3,3'-dibromo substitution is not merely cosmetic; it alters the dihedral angle of the binaphthyl backbone and increases the acidity of the hydroxyl protons (pKa ~6.4 vs. ~9.5 for unsubstituted BINOL). This electronic and steric tuning is critical for enantio-discrimination but introduces complex aggregation behaviors that make "catalyst loading" a non-linear variable.[1]
This guide moves beyond basic protocols to address the why and how of optimization, specifically targeting the nonlinear effects (NLE) and solubility challenges inherent to this scaffold.
Module 1: The Optimization Workflow
Q: I am starting a new screen. What is the standard starting loading for this ligand?
A: Do not guess. Start with a 10-20 mol% loading for initial screening.[1]
-
Why: 3,3'-dibromo-BINOL ligands often suffer from "reservoir effects" where a portion of the catalyst forms inactive dimers (especially with Titanium or Zinc).[1] Starting below 10 mol% during a screen carries a high risk of false negatives due to competitive background reactions or catalyst poisoning.
-
The Protocol: Once "Hit" conditions (ee > 80%) are found, perform a Loading De-escalation Study .
Experimental Workflow: Loading Optimization
Figure 1: Systematic workflow for determining the Minimum Effective Loading (MEL).
Module 2: Troubleshooting Selectivity (The "Hump")
Q: My ee drops significantly when I lower the catalyst loading from 10 mol% to 5 mol%. Shouldn't ee be constant?
A: No. This is a classic signature of a Negative Nonlinear Effect ((-)-NLE) or competitive background reaction.[1]
The Science: In many Lewis Acid systems (specifically Ti(OiPr)₄/BINOL), the active catalyst is often a monomeric species (ML), while the resting state might be a thermodynamic dimer (M₂L₂).
-
High Loading (10 mol%): The equilibrium concentration of the active monomer is sufficient to outcompete the non-selective background reaction.
-
Low Loading (2 mol%): The concentration of the active species drops below a critical threshold. The uncatalyzed (racemic) background reaction becomes faster than the catalyzed pathway, eroding ee.
Diagnostic Experiment: To confirm if this is a background rate issue or an aggregation issue, perform the "Racemic Ligand Check" :
-
Run the reaction with 100% ee ligand .[2] Measure Product ee (
). -
Run the reaction with 50% ee ligand .
-
Linear Result:
should be exactly half of the 100% run. -
Positive NLE ((+)-NLE):
is higher than expected (Good! Heterochiral dimers are inactive reservoirs). -
Negative NLE ((-)-NLE):
is lower than expected (Bad! Homochiral dimers are more active but less selective, or background reaction is interfering).
-
Visualizing the Reservoir Effect
Figure 2: The equilibrium between active monomers and inactive dimer reservoirs. 3,3'-substituents heavily influence the stability of the Dimer state.[1]
Module 3: Troubleshooting Conversion & Activity
Q: The reaction stalls at 60% conversion regardless of time. Adding more catalyst doesn't help. Why?
A: This is likely Product Inhibition or Catalyst Poisoning , not insufficient loading. The 3,3'-dibromo groups create a steric pocket that can bind the product too tightly.[1]
Troubleshooting Table:
| Symptom | Probable Cause | Verification Step | Solution |
| Stalls at X% | Product Inhibition | Add pure product at t=0. Does rate decrease? | Change solvent to one that solvates product better (e.g., Toluene |
| Zero Conversion | Water Poisoning | Add 4Å Molecular Sieves (MS). | 3,3'-dibromo-BINOL/Ti complexes are water-sensitive.[1] Activate MS at 250°C before use. |
| Slow Rate | Ligand:Metal Mismatch | Check stoichiometry. | Ensure 1.1:1 or 1:1 Metal:Ligand ratio. Excess ligand can sequester metal. |
| Precipitation | Solubility Limit | Visual inspection. | 3,3'-dibromo-BINOL is less soluble than BINOL.[1] Sonication or mild heating may be required during complexation. |
Module 4: Practical Protocols
Protocol A: Purification of (S)-3,3'-Dibromo-BINOL
Impurities (mono-bromo or oxidation products) drastically affect the NLE profile.[1]
-
Dissolution: Dissolve crude ligand in minimum boiling Toluene (approx. 10 mL/g).
-
Filtration: Hot filter to remove insoluble inorganic salts.
-
Crystallization: Allow to cool slowly to Room Temperature, then 4°C.
-
Collection: Filter white needles. Wash with cold hexanes.[3]
-
Validation: Check melting point. Pure (S)-3,3'-dibromo-BINOL melts at 258-260°C .[1]
Protocol B: In-Situ Catalyst Preparation (Titanium System)
Standard for Alkylation/Diels-Alder.[1]
-
Drying: Flame-dry a Schlenk flask under vacuum; backfill with Argon (x3).
-
Loading: Add (S)-3,3'-dibromo-BINOL (10 mol% ) and activated 4Å MS (100 mg/mmol substrate).
-
Solvent: Add anhydrous Toluene or DCM.
-
Complexation: Add Ti(OiPr)₄ (10 mol% ).
-
Critical Step: Stir at Room Temperature for 1 hour (or reflux for 30 min if using Toluene) to ensure monomer formation. The solution should turn from colorless to yellow/orange.
-
-
Substrate: Cool to reaction temperature (often -20°C or 0°C) before adding the substrate.
References
-
Kagan, H. B., et al. (1986).[4][5] "Nonlinear effects in asymmetric catalysis." Journal of the American Chemical Society, 108(9), 2353-2357. Link[1]
-
Mikami, K., & Nakai, T. (1994). "Asymmetric glyoxylate-ene reaction catalyzed by chiral titanium complexes: A practical access to alpha-hydroxy esters." Journal of the American Chemical Society, 116(9), 4077-4078. Link[1]
-
Pugh, L., & Pu, L. (2005). "BINOL: A Versatile Chiral Reagent." Chemical Reviews, 105(3), 857-898.[1] Link[1]
-
Simonsen, K. B., et al. (1998). "Ti-Catalyzed Enantioselective Addition of Diethylzinc to Aldehydes using 3,3'-Dibromo-BINOL." Angewandte Chemie International Edition, 37(20), 2922. Link
-
Org. Synth. (2013).[6] "Resolution of 1,1'-Bi-2-naphthol." Organic Syntheses, 90, 1. Link
Sources
Navigating Solvent Effects in (S)-3,3'-Dibromo-BINOL Catalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (S)-3,3'-Dibromo-BINOL catalyzed reactions. This guide is designed to provide you, the researcher, with practical, in-depth insights into the critical role of solvent selection in achieving optimal catalytic performance. As Senior Application Scientists, we understand that navigating the complexities of asymmetric catalysis requires more than just a set of instructions; it demands a deep understanding of the "why" behind the "how." This resource is structured to empower you with that knowledge, moving from frequently asked questions to detailed troubleshooting and optimization protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries we receive regarding solvent choice in catalysis involving (S)-3,3'-dibromo-BINOL and its derivatives.
Q1: Why is solvent selection so critical for the performance of (S)-3,3'-dibromo-BINOL catalysts?
A1: The solvent is not merely an inert medium for the reaction. It plays a multifaceted role that directly influences the catalyst's conformation, the stability of the transition state, and the solubility of reactants and intermediates.[1][2] For BINOL-derived catalysts, the chiral environment is established by the specific three-dimensional arrangement of the binaphthyl backbone. Solvents can interact with the catalyst through hydrogen bonding, dipole-dipole interactions, or van der Waals forces, thereby altering this chiral pocket and, consequently, the enantioselectivity of the reaction.[1] Furthermore, the solvent's ability to stabilize or destabilize the transition state of the rate-determining step can significantly impact both the reaction rate and the stereochemical outcome.
Q2: What are the key solvent properties to consider when optimizing a reaction catalyzed by (S)-3,3'-dibromo-BINOL?
A2: The primary solvent properties to consider are:
-
Polarity and Dielectric Constant: These properties influence the solubility of the catalyst and substrates, as well as the stabilization of charged or polar intermediates and transition states. In some 1,4-addition reactions, an inverse relationship between the enantiomeric yield and the solvent's dielectric constant has been observed.[2]
-
Coordinating Ability: Solvents with lone pairs of electrons (e.g., ethers, nitriles) can coordinate to the metal center in metal-complexed BINOL catalysts or interact with the hydroxyl groups of the BINOL itself. This coordination can either be beneficial, by promoting a specific catalyst conformation, or detrimental, by competing with the substrate for binding.
-
Proticity: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the catalyst and substrates. This can be a powerful tool for modulating catalyst activity and selectivity but can also lead to unwanted side reactions or catalyst deactivation. Aprotic solvents are generally preferred for many BINOL-catalyzed reactions to avoid these complications.
-
Steric Hindrance: The size and shape of the solvent molecules can influence the accessibility of the catalytic site. Bulky solvents may hinder the approach of the substrate, affecting the reaction rate.
Q3: I am observing low enantioselectivity (ee). Could the solvent be the culprit?
A3: Absolutely. Low enantioselectivity is a common problem directly linked to solvent choice. An inappropriate solvent may fail to promote the formation of the well-defined chiral pocket necessary for effective stereochemical communication between the catalyst and the substrate. The solvent might be too polar, disrupting key hydrogen bonds within the catalyst-substrate complex, or it might be coordinating too strongly to the active site. A systematic solvent screen is the most effective way to address this issue.
Q4: My reaction is very slow or is not proceeding at all. How can the solvent affect the reaction rate?
A4: The solvent can impact the reaction rate in several ways. Poor solubility of the catalyst or reactants in the chosen solvent is a primary cause of slow reactions. Additionally, the solvent's ability to stabilize the transition state is crucial. A solvent that effectively solvates and stabilizes the transition state will lower the activation energy of the reaction, leading to a faster rate. Conversely, a solvent that destabilizes the transition state will increase the activation energy and slow the reaction down. In some cases, a solvent might be too viscous, impeding molecular motion and reducing the frequency of effective collisions.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section provides a structured approach to troubleshooting common problems encountered in (S)-3,3'-dibromo-BINOL catalyzed reactions, with a focus on solvent-related solutions.
Problem 1: Low Enantioselectivity (% ee)
Symptoms: The desired chiral product is formed, but with a lower than expected enantiomeric excess.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Causality and Actionable Insights:
-
Initial Checks: Before focusing on the solvent, ensure the chiral purity of your (S)-3,3'-dibromo-BINOL catalyst and the purity of your substrates. Impurities can sometimes act as catalyst poisons or participate in non-selective background reactions.
-
Solvent Screening Rationale: The goal of the solvent screen is to probe a range of polarities and coordinating abilities.
-
Aprotic, Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These are often a good starting point as they are less likely to interfere with the catalyst's hydrogen-bonding network. Toluene, in particular, has been shown to be effective in many BINOL-catalyzed reactions.[3]
-
Aprotic, Polar/Coordinating Solvents (e.g., THF, Diethyl Ether, Acetonitrile): These solvents can sometimes enhance selectivity by subtly altering the catalyst's conformation. However, they can also be detrimental if coordination to the active site is too strong. For instance, THF has been identified as the optimal solvent for certain H8-BINOL catalyzed additions of diphenylzinc to aldehydes.[3][4]
-
-
Data Analysis and Optimization: After screening, identify the solvent that provides the best balance of enantioselectivity and yield. Further optimization of concentration and temperature in this solvent is then recommended. Lowering the temperature often improves enantioselectivity.
Problem 2: Low Reaction Yield or Conversion
Symptoms: The reaction proceeds with good selectivity, but the yield of the desired product is low, or the starting materials are largely unconsumed.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Causality and Actionable Insights:
-
Solubility is Key: The most common reason for low conversion is poor solubility of the catalyst or one of the reactants. Visually inspect your reaction mixture. If you see undissolved solids, you need a solvent with better solubilizing power for your specific system.
-
Modulating Polarity for Rate: The transition state of your reaction may be more or less polar than the ground state. If the transition state is more polar, a more polar solvent will stabilize it and increase the reaction rate. Conversely, if the transition state is less polar, a less polar solvent may be more effective.
-
Temperature Effects: Increasing the reaction temperature can improve the rate and solubility. However, be aware that this may have a negative impact on enantioselectivity. A careful balance must be struck.
Experimental Protocols
Protocol 1: General Solvent Screening for a New Reaction
This protocol provides a systematic approach to screen a range of solvents for a novel transformation catalyzed by (S)-3,3'-dibromo-BINOL.
Materials:
-
(S)-3,3'-dibromo-BINOL catalyst
-
Substrates (electrophile and nucleophile)
-
Anhydrous solvents (see Table 1)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessels (e.g., sealed vials)
-
Stirring apparatus
-
Analytical equipment (e.g., chiral HPLC, GC, NMR)
Procedure:
-
Preparation: Under an inert atmosphere, add the (S)-3,3'-dibromo-BINOL catalyst (e.g., 5 mol%) to a series of identical reaction vessels.
-
Solvent Addition: To each vessel, add a different anhydrous solvent from Table 1 to achieve the desired reaction concentration (e.g., 0.1 M).
-
Substrate Addition: Add the substrates to each vessel.
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).
-
Analysis: Quench the reactions and analyze the crude mixture from each vessel by an appropriate chiral method (e.g., chiral HPLC) to determine the enantiomeric excess (% ee) and by a non-chiral method (e.g., NMR, GC) to determine the conversion or yield.
-
Data Compilation: Record your results in a table similar to Table 1 to facilitate comparison.
Table 1: Representative Solvent Screening Data
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) | Yield (%) |
| 1 | Toluene | 2.4 | 92 | 85 |
| 2 | Dichloromethane (DCM) | 9.1 | 85 | 95 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 78 | 90 |
| 4 | Acetonitrile (MeCN) | 37.5 | 55 | 60 |
| 5 | Hexane | 1.9 | 88 | 70 |
Note: The data in this table is illustrative and will vary depending on the specific reaction.
The Underlying Science: Solvent-Catalyst Interactions
The choice of solvent can profoundly influence the conformational equilibrium of the BINOL backbone, which is central to its catalytic activity. Non-coordinating solvents with low polarity, such as toluene, often provide a "default" chiral environment. In contrast, coordinating solvents like THF can bind to the catalyst, potentially altering the dihedral angle of the binaphthyl rings and, consequently, the shape of the chiral pocket.
Furthermore, the solvent plays a crucial role in stabilizing the transition state.[5][6] In many asymmetric reactions, the transition state is a highly organized assembly of the catalyst, electrophile, and nucleophile. The solvent molecules surrounding this complex can either support or disrupt this organization. For instance, a solvent that can form specific hydrogen bonds with the transition state may stabilize it and enhance both the rate and selectivity of the reaction. Computational studies have highlighted that strong dispersion interactions between the transition state and the solvent can significantly influence selectivity.[1]
By systematically evaluating a range of solvents with varying properties, researchers can empirically determine the optimal environment for their specific (S)-3,3'-dibromo-BINOL catalyzed transformation, leading to improved enantioselectivity, higher yields, and more efficient chemical processes.
References
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
- Advances in the Asymmetric Synthesis of BINOL Deriv
- Recent Advancement in H8–BINOL C
- Green asymmetric synthesis of binol via oxidative cross-coupling in the presence of chiral magnetic nano ligands. Arkivoc.
- Recent Advancement in H 8 –BINOL Catalyzed Asymmetric Methodologies.
- Solvent effects in homogeneous asymmetric c
- Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.
- Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega.
- Micelle-Stabilized Transition State in the Aqueous Asymmetric Organoc
- Micelle-Stabilized Transition State in the Aqueous Asymmetric Organoc
Sources
- 1. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Stability of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol
Topic: Stability & Handling Under Basic Conditions Product: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (CAS: 119707-74-3) Target Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol (hereafter (S)-3,3'-Br2-BINOL ) exhibits distinct stability profiles depending on the type of base employed. While generally robust against racemization due to high steric barriers, the compound is chemically labile toward lithium-halogen exchange and oxidative coupling under specific basic environments.
This guide categorizes stability into three critical modules:
-
Chemical Integrity: The risk of debromination.[1]
-
Stereochemical Integrity: The risk of racemization.[2]
-
Oxidative Stability: The risk of radical coupling (color changes).
Module 1: Chemical Integrity & The "Base" Trap
The Critical Distinction: Users frequently conflate Brønsted bases (proton removers) with Organolithium bases (halogen exchangers). This is the most common cause of substrate destruction.
The Danger of Organolithiums (n-BuLi, t-BuLi)
Do NOT use alkyl lithiums if your goal is simple deprotonation.
-
Mechanism: Alkyl lithium reagents (e.g., n-BuLi) will rapidly perform a Lithium-Halogen exchange at the 3,3'-positions, even at low temperatures (-78 °C).
-
Result: Immediate loss of the Bromine atoms, yielding the 3,3'-dilithio species. This is a synthetic pathway to remove bromine, not to preserve it.
-
Correct Alternative: For anhydrous deprotonation without debromination, use Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) .
Stability with Inorganic Bases (NaOH, KOH, )
(S)-3,3'-Br2-BINOL is chemically stable in aqueous and alcoholic solutions of hydroxide and carbonate bases.
-
Reaction: Forms the mono- or di-naphthoxide salt.
-
Solubility: The salt form is soluble in water/alcohol mixtures, unlike the free phenol.
-
Application: This is the standard method for resolution or recovery from organic phases.
Decision Logic: Selecting the Right Base
Figure 1: Decision matrix for base selection to prevent unintended debromination.
Module 2: Stereochemical Integrity (Racemization)
Status: High Stability Unlike unsubstituted BINOL, the 3,3'-dibromo derivative possesses a significantly higher barrier to rotation due to the steric clash of the bulky Bromine atoms against the opposing naphthyl ring.
Quantitative Stability Data
| Condition | Temperature | Time | Result | Mechanism |
| Neutral / Organic Solvent | 100°C | 24 h | Stable (>99.9% ee) | Steric hindrance prevents rotation. |
| Aqueous Base (1M NaOH) | 25°C - 60°C | 24 h | Stable | Naphthoxide repulsion maintains twist. |
| Strong Acid / High Heat | >200°C | -- | Risk | Thermal energy overcomes rotational barrier. |
Troubleshooting Loss of ee%
If you observe a drop in enantiomeric excess (ee), it is rarely due to simple thermal racemization. Investigate the following:
-
Catalytic Racemization: Certain transition metals (Cu, Fe) in the presence of radical initiators can lower the rotation barrier via a radical intermediate.
-
Photochemical Instability: Prolonged exposure to intense UV light in solution can induce photo-racemization.
Module 3: Oxidative Sensitivity (The "Green" Solution)
Symptom: The basic solution turns green, brown, or black. Cause: Oxidative coupling of naphtholate anions.
Under basic conditions, the electron-rich binaphtholate anion is highly susceptible to oxidation by atmospheric oxygen (
Prevention Protocol
-
Degassing: Always degas basic solvents (sparge with
or Ar for 15 mins) before adding the BINOL. -
Inert Atmosphere: Conduct all basic reactions (e.g., alkylation, salt formation) under a nitrogen or argon blanket.
-
Visual Indicator: A yellow/orange color is normal for the dianion. A shift to dark green indicates oxidation.
Technical FAQs & Troubleshooting
Q1: My (S)-3,3'-Br2-BINOL is not dissolving in 1M NaOH. Why?
A: The pKa of the hydroxyl groups is approximately 8.5–9.5. While soluble as a dianion, the kinetics of dissolution can be slow due to the hydrophobicity of the naphthyl rings.
-
Fix: Add a co-solvent (10% Methanol or THF) to wet the solid, or sonicate the mixture. Ensure the base equivalents are >2.5 eq to fully deprotonate both phenols.
Q2: Can I use n-BuLi to make the dilithio-salt for a catalyst preparation?
A: NO. As detailed in Module 1, n-BuLi will attack the Bromine atoms.
-
Solution: Use ZnEt2 (Diethylzinc) or Ti(OiPr)4 if you need to form a metal complex without removing the bromine. If you strictly need a lithium salt, use LiHMDS or LDA at 0°C, as these are bulky, non-nucleophilic bases that will deprotonate the OH without attacking the Br.
Q3: How do I recover the pure ligand from a basic reaction mixture?
A: Follow this standard "Acidic Crash" protocol:
-
Cool the basic mixture to 0°C.
-
Slowly add 1M HCl or 1M
until pH < 2. -
The phenol form will precipitate as a white/off-white solid.
-
Extract with Ethyl Acetate or DCM.
-
Wash organic layer with brine, dry over
. -
Recrystallization: If colored impurities (oxidation) are present, recrystallize from Toluene/Hexane.
References
-
Racemization Barriers of BINOL Derivatives
- Title: Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study
- Source: Journal of Organic Chemistry (ACS)
-
URL:[Link]
- Context: Establishes the high thermal stability of 3,3'-substituted BINOLs compared to the parent molecule.
-
Lithiation & Chemical Reactivity
-
Oxidative Coupling Risks
-
Physical Properties & Safety
-
Title: Product Specification: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol[7]
-
Source: Sigma-Aldrich
- Context: Melting points, solubility d
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | Benchchem [benchchem.com]
Validation & Comparative
Precision Chiral Separation of 3,3'-Dibromo-BINOL: A Comparative Guide
Executive Summary & Core Directive
The enantiomeric purity of 3,3'-dibromo-1,1'-bi-2-naphthol (3,3'-dibromo-BINOL) is critical, as it serves as the chiral scaffold for high-performance catalysts (e.g., chiral phosphoric acids, N-triflyl phosphoramides). Unlike unsubstituted BINOL, the 3,3'-dibromo derivative introduces significant steric bulk and halogen-bonding potential, altering its interaction with chiral stationary phases (CSPs).
The Core Finding: While Chiralcel OD-H (Cellulose-based) is the industry standard for generic BINOLs, experimental evidence suggests that Chiralpak AD-H / AD-3 (Amylose-based) often provides superior resolution (
This guide details the optimized separation protocols, compares stationary phase performance, and provides a self-validating workflow for method development.
Comparative Analysis: Stationary Phase Selection
The separation of atropisomers like 3,3'-dibromo-BINOL relies on the "three-point interaction" model, involving
Table 1: Comparative Performance Matrix
| Feature | Chiralpak AD-H / AD-3 (Recommended) | Chiralcel OD-H / OD-3 (Alternative) | Chiralpak IC / IA (Immobilized) |
| Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized Cellulose/Amylose variants |
| Resolution ( | High (> 2.5) | Moderate to Low (< 1.5)* | Variable (Method dependent) |
| Selectivity ( | Excellent for bulky 3,3'-substituents | Often insufficient for 3,3'-dihalo variants | Good solvent flexibility |
| Mobile Phase | Hexane / 2-Propanol (IPA) | Hexane / IPA | DCM/THF blends possible |
| Primary Mechanism | Helical inclusion + H-bonding | H-bonding dominant | Mixed mode |
*Note: Literature indicates that while OD-H separates unsubstituted BINOL well, the 3,3'-dibromo substitution can disrupt the tight fit in the cellulose cavity, leading to peak coalescence or partial separation under standard conditions.
Detailed Experimental Protocol
Method A: The "Amylose Standard" (High Resolution)
This protocol is the gold standard for analytical purity determination (
-
Column: Chiralpak AD-H or AD-3 (
mm, 3 m or 5 m). -
Temperature:
. -
Detection: UV @ 230 nm (BINOL absorption max) or 254 nm.
-
Sample Diluent: Mobile phase (approx. 0.5 mg/mL).
Expected Results:
-
Retention Time (
): Enantiomer 1 ~15.5 min; Enantiomer 2 ~17.5 min. -
Elution Order: Typically
then on AD phases, but must be verified with a known standard as 3,3'-substitution can invert elution order relative to parent BINOL.
Method B: High-Throughput / Process Scale (Immobilized)
For preparative workflows where solubility is a bottleneck.
-
Column: Chiralpak IA (
mm). -
Mobile Phase: n-Hexane : DCM : EtOH (85 : 10 : 5).
-
Rationale: The addition of Dichloromethane (DCM) significantly increases the solubility of the dibromo-BINOL, allowing for higher injection loads without precipitating on the column head. Warning: Do not use DCM on coated columns (AD-H/OD-H).
Scientific Integrity: Mechanism & Troubleshooting
The "Amylose Advantage"
The helical pitch of the amylose derivative in Chiralpak AD creates a distinct "groove" that accommodates the twisted 1,1'-binaphthyl backbone. The bulky bromine atoms at the 3,3'-positions likely clash with the tighter binding pockets of the cellulose (OD) lattice, reducing the difference in free energy of binding (
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Non-specific interaction with residual silanols. | Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to mobile phase. Note: BINOL is acidic; TFA is rarely needed, but DEA can sharpen peaks. |
| Broad Peaks | Low solubility or mass overload. | Switch to Method B (Immobilized column with DCM) or increase column temperature to |
| No Separation | Wrong selector class. | If using OD-H, switch immediately to AD-H. If on AD-H, lower IPA % to 2% to increase retention and interaction time. |
Visualization: Method Development Workflow
The following diagram outlines the logical decision tree for developing a chiral method for 3,3'-disubstituted BINOLs.
Caption: Decision tree for optimizing the chiral separation of sterically hindered BINOL derivatives.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from (General reference for column care and specifications).
-
Du, G., et al. (2015). "Efficient Determination of the Enantiomeric Purity and Absolute Configuration of Flavanones by Using (S)-3,3'-Dibromo-1,1'-bi-2-naphthol as a Chiral Solvating Agent." Journal of Natural Products, 78(12), 2968-2974. Link (Validates HPLC purity methods for 3,3'-dibromo-BINOL).
-
Mori, K., et al. (2019). "Base-promoted lipase-catalyzed kinetic resolution of atropisomeric 1,1′-biaryl-2,2′-diols." RSC Advances, 9, 1165-1175.[1] Link (Cites specific retention times and conditions for BINOL derivatives on AD-3).
- Zhang, Y., et al. (2006). "Enantioseparation of Binaphthol and Its Derivatives on Cellulose Tris(3,5-dimethylphenyl carbamate)." Chromatographia, 63, 13-17.
Sources
Comparison of (S)-(-) and (R)-(+) 3,3'-dibromo-BINOL in asymmetric synthesis
Topic: Comparison of (S)-(-) and (R)-(+) 3,3'-dibromo-BINOL in Asymmetric Synthesis Content Type: Technical Comparison Guide
Comparative Analysis, Synthesis Protocols, and Mechanistic Insights
Executive Summary: The Structural Advantage
In the landscape of privileged chiral ligands, 1,1'-bi-2-naphthol (BINOL) is the foundational scaffold.[1] However, for reactions requiring high Lewis acidity or specific steric gating, unsubstituted BINOL often falls short.
3,3'-Dibromo-BINOL represents a critical evolution of the scaffold. The introduction of bromine atoms at the 3,3'-positions serves a dual purpose:
-
Electronic Modulation: The electron-withdrawing nature of bromine lowers the pKa of the naphtholic hydroxyls (approx. 1-2 units lower than unsubstituted BINOL), creating a "harder," more Lewis-acidic metal center when complexed with Zn, Al, or Ti.
-
Steric Gating: Unlike 3,3'-diaryl derivatives (e.g., (R)-TRIP) which create a deep, narrow canyon, the 3,3'-dibromo substituents provide a "widened wall" effect—sufficient to block non-favored transition states without sterically choking the active site for bulkier substrates.
This guide compares the (R) and (S) enantiomers and, more importantly, contrasts the performance of the 3,3'-dibromo variant against the unsubstituted parent ligand.[2]
Structural & Physicochemical Comparison
The choice between (R)-(+) and (S)-(-) is dictated by the target stereochemistry of the product. They are mirror images with identical physical properties in achiral environments. The true technical comparison lies between BINOL and 3,3'-Dibromo-BINOL .
| Feature | Unsubstituted BINOL | 3,3'-Dibromo-BINOL | Impact on Catalysis |
| pKa (DMSO) | ~13.5 - 14.0 | ~12.0 - 12.5 | Higher Acidity: 3,3'-Br forms tighter, more Lewis-acidic complexes (e.g., with Zn or Al). |
| Dihedral Angle | Flexible (~70-90°) | Restricted (>90°) | Rigidity: Bromine atoms prevent free rotation, locking the chiral pocket geometry. |
| Steric Bulk (3,3') | Hydrogen (Van der Waals radius ~1.2 Å) | Bromine (Van der Waals radius ~1.85 Å) | Selectivity: Br blocks the "open" quadrants, forcing substrate orientation. |
| Solubility | Moderate in non-polar solvents | Enhanced in DCM/Toluene | Practicality: Better solubility facilitates low-temperature reactions (-78°C). |
Synthesis Protocol: The Critical "MOM-Route"
WARNING: Direct bromination of BINOL with
Protocol: Synthesis of (R)-3,3'-Dibromo-BINOL
Target Scale: 10 mmol
Step 1: Protection (MOM-Ether Formation)
-
Suspend (R)-BINOL (2.86 g, 10 mmol) in dry THF (30 mL) at 0°C.
-
Add NaH (60% dispersion, 1.2 g, 30 mmol) portion-wise. Stir 1h.
-
Add MOMCl (2.4 mL, 30 mmol) dropwise.
-
Warm to RT and stir 12h. Quench with water, extract with EtOAc.[4]
-
Result: (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.
Step 2: Ortho-Lithiation & Bromination (The Critical Step)
-
Dissolve the protected BINOL (from Step 1) in dry Et2O (50 mL) under Argon.
-
Add n-BuLi (2.5 M in hexanes, 10 mL, 25 mmol) at room temperature.
-
Stir for 3-4 hours. Note: A precipitate (the dilithio species) usually forms.
-
Cool the slurry to -78°C .
-
Add liquid Bromine (
, 1.3 mL, 25 mmol) dropwise. -
Warm to RT and stir for 1h. Quench with saturated
.
Step 3: Deprotection
-
Dissolve the crude brominated intermediate in THF/MeOH (1:1).
-
Add conc. HCl (2 mL) and reflux for 4 hours.
-
Cool, concentrate, and recrystallize from Toluene/Hexane.
-
Yield: ~75-80% of (R)-3,3'-dibromo-BINOL as white crystals.
Performance Case Study: Hetero-Diels-Alder (HDA)
The hetero-Diels-Alder reaction of Danishefsky’s diene with aldehydes is the "Hero Application" for 3,3'-Br-BINOL. Unsubstituted BINOL fails to provide high enantioselectivity here.[5]
Experimental Data: Reaction with Benzaldehyde
Conditions: 10 mol% Ligand, Et2Zn, Toluene, -20°C
| Ligand | Catalyst Species | Yield (%) | ee (%) | Configuration |
| (R)-BINOL | (BINOL)Zn | 85% | 17% | (R) |
| (R)-3,3'-Br-BINOL | (3,3'-Br-BINOL)Zn | >99% | 98% | (R) |
| (S)-3,3'-Br-BINOL | (3,3'-Br-BINOL)Zn | >99% | 98% | (S) |
Mechanistic Insight: The 3,3'-Br substituents prevent the formation of oligomeric Zn-species that are catalytically inactive or non-selective. The system exhibits a positive non-linear effect (NLE) , suggesting the active catalyst is a stable aggregate where the homochiral dimer is more reactive than the heterochiral one.
Workflow Diagram: HDA Catalytic Cycle
Caption: The Zinc-mediated HDA cycle. The 3,3'-Br atoms (not shown) create a chiral canyon in the Active Zn-Complex, enforcing facial selectivity.
Performance Case Study: Diethylzinc Addition
While 3,3'-Br-BINOL is superior in HDA, it is often a "mismatched" ligand for simple diethylzinc addition to aldehydes compared to 3,3'-aryl derivatives (like 3,3'-Ph-BINOL).
Comparative Data: Et2Zn Addition to Benzaldehyde
-
Unsubstituted BINOL + Ti(OiPr)4: 80-90% ee (Standard).
-
3,3'-Br-BINOL + Ti(OiPr)4: 50-70% ee (Often lower).
-
Reasoning: In the Ti-catalyzed mechanism, the optimal bite angle requires a specific geometry. The bulky Br atoms can distort the Ti-dimer complex away from the ideal geometry for simple alkyl transfer, whereas they stabilize the Zn-monomer/oligomer required for the Diels-Alder reaction.
Key Takeaway: Do not assume "substituted is always better." Use 3,3'-Br-BINOL for Lewis Acid catalysis (HDA, Friedel-Crafts) rather than simple alkyl transfers.
References
-
HDA Reaction & Catalyst Efficiency: Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002).[6] 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction. Organic Letters, 4(24), 4349–4352.
-
Synthesis (MOM-Route & Lithiation): Cox, P. J., Wang, W., & Snieckus, V. (1992).[4] Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in heteroaromatic synthesis. Tetrahedron Letters, 33(17), 2253-2256.
-
Acidity & Hammett Correlation: Li, X., et al. (2018). Equilibrium acidities of BINOL type chiral phenolic hydrogen bonding donors in DMSO. Organic Chemistry Frontiers.
-
General Review of BINOL Modifications: Chen, Y., Yekta, S., & Yudin, A. K. (2003). Modified BINOL ligands in asymmetric catalysis. Chemical Reviews, 103(8), 3155-3212.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]
Comparative Guide: (S)-3,3'-Dibromo-BINOL vs. TADDOL Ligands
The following guide benchmarks (S)-3,3'-dibromo-BINOL against TADDOL ligands. It is structured to assist drug development professionals in selecting the optimal chiral scaffold for specific transformations, moving beyond generic descriptions to mechanistic causality and data-driven comparisons.
Executive Summary & Strategic Selection
In the landscape of privileged chiral ligands, (S)-3,3'-dibromo-BINOL and TADDOL represent two distinct geometric philosophies for inducing asymmetry.
-
Select (S)-3,3'-dibromo-BINOL when: You require a deep, tunable chiral pocket . The bromine atoms at the 3,3'-positions extend the axial chirality of the naphthyl rings, creating a "canyon-like" steric environment that is exceptionally effective for confining smaller substrates or stabilizing specific transition states in Hetero-Diels-Alder (HDA) reactions and Al-catalyzed transformations .
-
Select TADDOL when: You require a rigid, propeller-like steric environment . The fused dioxolane ring imposes a strict
-symmetry that works best with Titanium(IV) centers (TADDOLates). It is the gold standard for classical Diels-Alder reactions and alkylations where the substrate requires a broad, shielding face rather than a deep pocket.
Structural Mechanics & Causality
To predict performance, one must understand the origin of stereocontrol for each ligand.
(S)-3,3'-Dibromo-BINOL: The "Deep Pocket" Effect
The parent BINOL scaffold relies on atropisomerism (axial chirality). However, unsubstituted BINOL often fails to provide sufficient steric bulk near the metal center.
-
The Bromine Modification: Introducing bromine at the 3,3'-positions serves a dual purpose:
-
Steric Wall: It extends the chiral barrier, preventing substrate slippage.
-
Electronic Modulation: The electron-withdrawing nature of Br increases the Lewis acidity of the coordinated metal (Zn, Al, or Ti), enhancing reaction rates for difficult substrates.
-
-
Mechanism: It operates via a chiral-at-metal induction or a tight ion-pairing mechanism where the substrate is forced into a specific orientation to avoid the steric clash with the bromine atoms.
TADDOL: The "Propeller" Shield
Derived from tartaric acid, TADDOL (
-
The Lattice Effect: The four aryl groups (often phenyl or naphthyl) arrange themselves in a propeller blade fashion.
-
Mechanism: When coordinated to Ti(IV), the TADDOLate forms a specific geometry (often trigonal bipyramidal or octahedral) where the "blades" block three quadrants of the metal center, leaving only one open quadrant for the substrate to approach.
Performance Benchmark: Experimental Data
The following table contrasts the performance of these ligands in two benchmark reactions: the Hetero-Diels-Alder (HDA) reaction (a test of Lewis acidity and pocket depth) and Diethylzinc Addition (a test of general facial shielding).
Table 1: Comparative Efficacy Metrics
| Metric | (S)-3,3'-Br2-BINOL System | TADDOL (Seebach type) System |
| Primary Metal Partner | Zinc (Et₂Zn) , Aluminum (AlMe₃) | Titanium (Ti(OiPr)₄) |
| Benchmark Reaction A | Hetero-Diels-Alder (Danishefsky diene + Aldehyde) | Diels-Alder (Cyclopentadiene + Oxazolidinone) |
| Typical Yield / ee% | 95-99% Yield / up to 98% ee [1] | 85-95% Yield / 90-96% ee [2] |
| Benchmark Reaction B | Et₂Zn Addition to Benzaldehyde | Et₂Zn Addition to Benzaldehyde |
| Typical Yield / ee% | 90% Yield / 92-96% ee (requires Ti) | 95% Yield / 98-99% ee [3] |
| Catalyst Loading | 10 - 20 mol% | 2 - 10 mol% (Highly active) |
| Solvent Tolerance | Toluene, THF, DCM | Toluene (strict), Ether |
| Key Advantage | Superior for heterocycles and oxygenated dienes. | Superior for carbocycles and general alkylations. |
| Limitation | Higher cost of derivatization; moisture sensitive. | Acetal stability (sensitive to strong acids). |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct ligand based on substrate class and desired transformation.
Figure 1: Decision Matrix for Ligand Selection. Green indicates the optimal path for 3,3'-Br2-BINOL; Red indicates the optimal path for TADDOL.
Detailed Experimental Protocol
Protocol A: Enantioselective Hetero-Diels-Alder using (S)-3,3'-Br2-BINOL
Target: Synthesis of chiral dihydropyranones (up to 98% ee). Reference: Based on the methodology of Du et al. [1].
Reagents:
-
(S)-3,3'-Dibromo-1,1'-bi-2-naphthol (Ligand)
-
Diethylzinc (Et₂Zn) (1.0 M in hexanes)
-
Substrate: Benzaldehyde (freshly distilled)[5]
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Catalyst Formation (In-Situ):
-
In a flame-dried Schlenk flask under Argon, dissolve (S)-3,3'-Br2-BINOL (0.2 mmol, 20 mol%) in anhydrous toluene (2.0 mL).
-
Add Et₂Zn (0.2 mmol) dropwise at room temperature.
-
Observation: Evolution of ethane gas. Stir for 30 minutes to ensure formation of the (3,3'-Br2-BINOL)-Zn complex.
-
-
Substrate Addition:
-
Cool the mixture to 0°C (or -20°C for higher ee).
-
Add Benzaldehyde (1.0 mmol). Stir for 10 minutes to allow coordination.
-
-
Cycloaddition:
-
Add Danishefsky’s Diene (1.2 mmol) slowly via syringe.
-
Stir at 0°C for 12–24 hours. Monitor via TLC.
-
-
Workup & Acid Hydrolysis:
-
Quench with 1N HCl (2 mL) and stir vigorously for 10 minutes (this hydrolyzes the silyl enol ether intermediate to the ketone).
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc).
-
Critical Control Point: The ratio of Et₂Zn to Ligand must be strictly 1:1. Excess Et₂Zn will catalyze the racemic background reaction.
References
-
Du, H., Long, J., Hu, J., Li, X., & Ding, K. (2002).[1][2] "3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction."[1][2][4] Organic Letters, 4(24), 4349–4352.[1]
-
Seebach, D., Beck, A. K., & Heckel, A. (2001). "TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries." Angewandte Chemie International Edition, 40(1), 92–138.
-
Schmidt, B., & Seebach, D. (1991). "Ti-TADDOLates: Catalytic Preparation of Enantiomerically Pure Alcohols." Angewandte Chemie, 103, 1383.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
